Sodium phosphate monobasic monohydrate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phosphate monobasic monohydrate is typically synthesized by the partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate. The reaction is as follows:

H₃PO₄+NaOH→NaH₂PO₄+H₂O

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphoric acid with a sodium source, such as sodium hydroxide or sodium carbonate, under controlled conditions. The resulting solution is then crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Thermal Decomposition

Heating sodium phosphate monobasic monohydrate initiates dehydration followed by condensation reactions:

-

Dehydration : At temperatures above 100°C, the compound loses its water of crystallization:

-

Formation of Disodium Pyrophosphate : Further heating above 169°C induces condensation into pyrophosphate:

-

Formation of Trisodium Trimetaphosphate : At 550°C, cyclization produces a trimetaphosphate:

Reactivity with Reducing Agents

Exposure to strong reducing agents (e.g., metal hydrides) generates toxic phosphine gas (PH₃):

This reaction poses significant safety risks due to phosphine’s flammability and toxicity .

Metal Incompatibility

The compound reacts violently with aluminum, steel, and other metals under ambient conditions, leading to corrosion or combustion. For example:

Storage in metal containers is strictly discouraged .

Acid-Base Neutralization

In aqueous solutions, NaH₂PO₄·H₂O acts as a buffering agent. Reactions include:

-

With Strong Acids :

-

With Strong Bases :

Reactivity with Calcium and Magnesium Ions

In analytical chemistry, NaH₂PO₄·H₂O detects Mg²⁺ ions via precipitation:

Scientific Research Applications

Buffering Agent

Sodium phosphate monobasic monohydrate is primarily utilized as a buffering agent in laboratory settings. It helps maintain a stable pH in solutions, which is crucial for various biochemical reactions.

Buffering Mechanism

- pH Stabilization : The compound moderates pH changes by donating or accepting hydrogen ions (H⁺) depending on the surrounding conditions. This property is vital in experiments where pH fluctuations can affect the outcome significantly, such as in enzymatic reactions and cell culture.

Biological and Biochemical Applications

This compound finds extensive use in biological research, particularly in the following areas:

Molecular Biology

- DNA/RNA Extraction : It is commonly used to prepare buffer solutions that facilitate the extraction and purification of nucleic acids.

- Protein Purification : The compound assists in maintaining optimal pH during protein purification processes, ensuring protein stability and activity.

Cell Culture

- Sodium phosphate is critical in formulating culture media for various cell types, including mammalian, insect, and plant cells. The buffering capacity ensures that the cells remain viable and functional during experiments.

Pharmaceutical Formulations

This compound plays a role in pharmaceutical formulations, particularly as an excipient in drug delivery systems.

Diagnostic Kits

- It is used in diagnostic kits for maintaining pH levels during biochemical assays, which are essential for accurate results.

Laxatives

- This compound can also be found in saline laxatives due to its ability to increase fluid retention in the intestines, facilitating bowel movements .

Mechanism of Action

Sodium phosphate monobasic monohydrate exerts its effects primarily through its buffering capacity and osmotic properties. In biological systems, it increases the amount of solute in the intestinal lumen, creating an osmotic gradient that draws water into the lumen, resulting in increased fluid content and bowel movements . It also acts as a pH stabilizer in various chemical and biological applications .

Comparison with Similar Compounds

Chemical Identity :

- Formula : NaH₂PO₄·H₂O

- Molecular Weight : 137.99 g/mol

- CAS No.: 10049-21-5

- Synonyms: Sodium dihydrogen phosphate monohydrate, Monosodium phosphate monohydrate .

Physical and Chemical Properties :

- Solubility : 850 g/L in water at 20°C .

- pH Range : 4.0–5.0 (1% solution) .

- Melting Point : ~100°C (decomposition) .

- Hygroscopicity : Highly hygroscopic .

Purity and Specifications :

Sodium Phosphate Dibasic Heptahydrate (Na₂HPO₄·7H₂O)

| Property | Sodium Phosphate Monobasic Monohydrate | Sodium Phosphate Dibasic Heptahydrate |

|---|---|---|

| Formula | NaH₂PO₄·H₂O | Na₂HPO₄·7H₂O |

| Molecular Weight | 137.99 g/mol | 268.07 g/mol |

| Solubility (20°C) | 850 g/L | 79.3 g/L |

| pH (1% solution) | 4.0–5.0 | 8.0–11.0 |

| Primary Use | Acidic buffer component | Basic buffer component |

| Key Applications | Pharmaceuticals, crystallization buffers | Buffers, laxatives, food additives |

Notes:

- The dibasic form is less soluble in water but critical for achieving higher pH in buffer systems (e.g., PBS pH 7.4) when combined with monobasic salts .

- Both compounds are often used together to create phosphate-buffered saline (PBS) with precise pH control .

Potassium Phosphate Monobasic (KH₂PO₄)

| Property | This compound | Potassium Phosphate Monobasic |

|---|---|---|

| Formula | NaH₂PO₄·H₂O | KH₂PO₄ |

| Molecular Weight | 137.99 g/mol | 136.09 g/mol |

| Solubility (20°C) | 850 g/L | 226 g/L |

| pH (1% solution) | 4.0–5.0 | 4.1–4.5 |

| Cation Source | Sodium | Potassium |

| Key Applications | Biomedical research | Plant growth media, fertilizers |

Notes:

- Potassium phosphate is preferred in cell culture media to avoid sodium ion interference .

- Sodium phosphate monobasic has higher solubility, making it advantageous in high-concentration buffer preparations .

Sodium Phosphate Dibasic Anhydrous (Na₂HPO₄)

| Property | This compound | Sodium Phosphate Dibasic Anhydrous |

|---|---|---|

| Formula | NaH₂PO₄·H₂O | Na₂HPO₄ |

| Molecular Weight | 137.99 g/mol | 141.96 g/mol |

| Solubility (20°C) | 850 g/L | 93.8 g/L |

| pH (1% solution) | 4.0–5.0 | 9.0–10.0 |

| Key Applications | Acidic buffers, electrolyte supplements | Alkaline buffers, detergent formulations |

Notes:

Biological Activity

Sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O), also known as monosodium phosphate, is a vital compound in biological and biochemical applications. This article delves into its biological activity, highlighting its roles in buffer preparation, enzymatic reactions, and clinical applications.

- Molecular Formula : NaH₂PO₄·H₂O

- Molecular Weight : 137.99 g/mol

- CAS Number : 10049-21-5

- Solubility : Soluble in water; insoluble in alcohol, ether, and chloroform.

- pKa Values :

- pKa1 = 2.15

- pKa2 = 6.82

- pKa3 = 12.38

Biological Functions

This compound serves several critical functions in biological systems:

- Buffering Agent : It is widely used in preparing buffer solutions that maintain a stable pH, crucial for enzymatic reactions and cell culture. The compound effectively buffers in the acidic pH range, making it suitable for various laboratory applications .

- Phosphate Source : As a source of phosphate ions, it plays a vital role in biochemical processes such as DNA and RNA synthesis, energy metabolism (ATP production), and signal transduction pathways .

- Protein Purification : It is employed in the purification of proteins and antibodies, facilitating the maintenance of optimal pH conditions during these processes .

Application in Assays

A study published in MDPI highlighted the use of this compound in developing point-of-care assays for monitoring free radical formation. The compound was part of a buffer system that enabled the detection of hydrogen peroxide using horseradish peroxidase (HRP) as a catalyst. The results indicated that the buffer system provided rapid and specific detection capabilities, demonstrating the compound's utility in antioxidant assays .

Clinical Applications

This compound has been included as an excipient in enzyme replacement therapies. For instance, it was utilized in formulations for treatments addressing Acid Sphingomyelinase Deficiency (ASMD), where it contributed to maintaining the stability and efficacy of therapeutic enzymes during administration .

Data Table

The following table summarizes key properties and applications of this compound:

| Property/Feature | Details |

|---|---|

| Molecular Formula | NaH₂PO₄·H₂O |

| Molecular Weight | 137.99 g/mol |

| CAS Number | 10049-21-5 |

| pKa Values | pKa1 = 2.15; pKa2 = 6.82; pKa3 = 12.38 |

| Primary Uses | Buffer preparation, protein purification |

| Biological Role | Source of phosphate ions, stabilizes pH |

| Clinical Use | Excipients in enzyme replacement therapies |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of sodium phosphate monobasic monohydrate relevant to its use in buffer preparation?

this compound (NaH₂PO₄·H₂O) has a molecular weight of 137.99 g/mol, a melting point of 100°C, and a density of 2.04 g/cm³. It is highly hygroscopic and soluble in water, making it ideal for aqueous buffer systems. The pH of its 5% aqueous solution ranges between 4.1 and 4.5 . Its buffering capacity is optimal in the pH range of 6.0–7.5 when combined with dibasic sodium phosphate .

Q. How is a sodium phosphate buffer prepared using this compound, and what factors influence its pH stability?

- Step 1: Accurately weigh 2.76 g ± 0.01 g of NaH₂PO₄·H₂O and dissolve in 900 mL of deionized water.

- Step 2: Adjust pH to 7.2–7.6 using 1–5 M NaOH (e.g., 5 M NaOH for rapid adjustment).

- Step 3: Transfer to a 1000 mL volumetric flask, dilute to volume, and filter through a 0.45 µm membrane . Critical factors include ionic strength (controlled by NaCl addition), temperature (affects pKa), and accurate pH calibration (±0.05 units) .

Q. What analytical methods are recommended for verifying the purity and concentration of this compound in laboratory settings?

- Phosphate quantification: Use UV-Vis spectroscopy with the molybdenum blue method (absorbance at 820 nm). Prepare a standard curve using monobasic potassium phosphate (0.11 mg/mL) .

- Water content: Gravimetric analysis via Karl Fischer titration. USP standards specify ≤2.0% water for anhydrous forms and 10.0–15.0% for the monohydrate .

- Impurity testing: ICP-MS for heavy metals and ion chromatography for chloride/sulfate contaminants .

Advanced Research Questions

Q. How can researchers optimize this compound-based buffers for protein stabilization without inducing precipitation?

- Buffer optimization: Maintain ionic strength below 200 mM to avoid salting-out effects. For example, combine 20 mM NaH₂PO₄·H₂O with 150 mM NaCl for antibody purification .

- Additives: Include 1–5% maltose or sucrose as stabilizers to prevent protein aggregation .

- pH control: Use dibasic sodium phosphate (Na₂HPO₄) to adjust pH to 7.2–7.6, avoiding acidic conditions that destabilize proteins .

Q. What experimental strategies mitigate the hygroscopic nature of this compound during long-term storage or high-precision weighing?

- Storage: Use desiccators with silica gel and maintain relative humidity <40%. Avoid ambient exposure >30 minutes .

- Weighing: Pre-dry the compound at 50°C for 2 hours (for non-hydrate-sensitive applications) and use airtight containers. Verify water content post-drying .

- Alternative forms: Use anhydrous NaH₂PO₄ (119.98 g/mol) for stoichiometric precision in hygroscopic environments .

Q. How should researchers resolve discrepancies in phosphate quantification data when using colorimetric assays with this compound?

- Interference checks: Test for reducing agents (e.g., ascorbic acid) that alter molybdenum blue reactivity. Use chelating agents like EDTA to mask metal ions .

- Standard validation: Cross-validate with ICP-OES or ion chromatography. USP methods recommend 99.0–101.0% purity thresholds .

- Sample preparation: Filter samples through 0.22 µm membranes to remove particulates that scatter light .

Q. What considerations are critical when formulating mixed phosphate buffers using this compound and dibasic salts for chromatographic separations?

- Molar ratios: For pH 7.2, use 0.96 g NaH₂PO₄·H₂O and 2.32 g Na₂HPO₄·2H₂O per liter. Adjust ratios by ±0.02 g to fine-tune retention times .

- Ionic strength: Limit NaCl to ≤150 mM to avoid interference with hydrophobic interaction chromatography .

- Column compatibility: Pre-equilibrate with 5 column volumes of buffer to stabilize silica-based columns .

Q. How does the water content variation in different hydrate forms of sodium phosphate affect experimental reproducibility in enzymatic studies?

- Molarity adjustments: Account for hydrate-specific water content. For example, 1 M NaH₂PO₄·H₂O requires 137.99 g/L, while the anhydrous form requires 119.98 g/L .

- Enzyme activity: Water content >15% in monohydrate forms may reduce catalytic efficiency by altering solution osmolality. Use anhydrous salts for kinetic studies requiring precise ionic conditions .

Properties

CAS No. |

10049-21-5 |

|---|---|

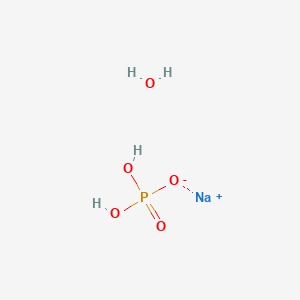

Molecular Formula |

H5NaO5P |

Molecular Weight |

139.00 g/mol |

IUPAC Name |

sodium;dihydrogen phosphate;hydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI Key |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.OP(=O)(O)[O-].[Na+] |

Isomeric SMILES |

O.OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

10049-21-5 |

physical_description |

White odorless solid; Slightly deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Synonyms |

Monobasic Sodium Phosphate Monohydrate; Monosodium Phosphate Monohydrate; Sodium Dihydrogen Phosphate Monohydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.